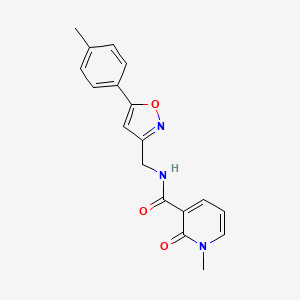
1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure can be described by the following formula:
This structure includes an isoxazole ring, which is often associated with various biological activities such as anticancer and anti-inflammatory effects.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a study reported that derivatives of isoxazole exhibited significant inhibitory activity against A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be lower than that of standard chemotherapy agents like erlotinib, indicating promising potential for therapeutic applications .
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines through the induction of apoptosis.
- Targeting Specific Pathways : Research indicates that compounds with similar structures may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Case Studies
A notable case study involved the synthesis and evaluation of various isoxazole derivatives, including our compound of interest. These derivatives were tested for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). Results indicated a significant increase in tumor selectivity for certain derivatives over traditional chemotherapeutics .
Flow Cytometric Analysis
Flow cytometric assays demonstrated that specific derivatives induced apoptosis in MDA-MB-468 cells at rates comparable to established drugs like gefitinib. For example, one derivative showed a 37.1% apoptosis induction rate, suggesting enhanced efficacy in targeting cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications on the isoxazole ring significantly affect the biological activity of these compounds. Substituents at specific positions can enhance antiproliferative effects and selectivity towards cancer cells.
Propriétés
IUPAC Name |
1-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-7-13(8-6-12)16-10-14(20-24-16)11-19-17(22)15-4-3-9-21(2)18(15)23/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSNDRSVAQCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














